3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline 3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline
Brand Name: Vulcanchem
CAS No.: 78033-68-8
VCID: VC20757314
InChI: InChI=1S/C8H12Br2NO/c1-7(2)5(9)6(10)8(3,4)11(7)12/h1-4H3/q-1
SMILES: CC1(C(=C(C(N1[O-])(C)C)Br)Br)C
Molecular Formula: C8H12Br2NO-
Molecular Weight: 297.99 g/mol

3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline

CAS No.: 78033-68-8

Cat. No.: VC20757314

Molecular Formula: C8H12Br2NO-

Molecular Weight: 297.99 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline - 78033-68-8

CAS No. 78033-68-8
Molecular Formula C8H12Br2NO-
Molecular Weight 297.99 g/mol
IUPAC Name 3,4-dibromo-2,2,5,5-tetramethyl-1-oxidopyrrole
Standard InChI InChI=1S/C8H12Br2NO/c1-7(2)5(9)6(10)8(3,4)11(7)12/h1-4H3/q-1
Standard InChI Key YAAFPYKOFIFPSK-UHFFFAOYSA-N
SMILES CC1(C(=C(C(N1[O-])(C)C)Br)Br)C
Canonical SMILES CC1(C(=C(C(N1[O-])(C)C)Br)Br)C

3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta³-pyrroline is a nitroxide radical compound with a brominated pyrroline backbone, notable for its structural and functional properties in materials science and biochemistry. Below is a comprehensive analysis of its chemical profile, synthesis, and research applications.

Synthesis and Structural Features

The compound is synthesized via bromination of a precursor pyrroline derivative followed by oxidation to introduce the nitroxide group. Key steps include:

  • Bromination: Introduction of bromine atoms at the 3- and 4-positions of the pyrroline ring.

  • Oxidation: Formation of the stable nitroxide radical at the 1-position.

Crystal Structure Insights:

  • The nitroxide group (NO) is sterically shielded by methyl groups, enhancing stability .

  • Bromine atoms at positions 3 and 4 contribute to electronic effects and reactivity.

Research Findings and Applications

Antioxidant Activity

Studies highlight its role as a potent antioxidant, scavenging free radicals in biological systems. Its nitroxide moiety enables redox cycling, protecting cells from oxidative damage.

Spin Labeling in Biophysics

The compound’s stable radical structure makes it suitable for electron paramagnetic resonance (EPR) spectroscopy to study macromolecular dynamics .

Materials Science

  • Polymer Stabilization: Used to inhibit thermal degradation in polymers.

  • Catalysis: Explored as a mediator in oxidation reactions due to bromine’s electron-withdrawing effects.

ParameterRecommendation
Storage–20°C, inert atmosphere
StabilitySensitive to light and moisture

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